molecular formula C26H29ClN2O B1280959 N-Benzylcinchoninium chloride CAS No. 69221-14-3

N-Benzylcinchoninium chloride

Cat. No. B1280959
CAS RN: 69221-14-3
M. Wt: 421 g/mol
InChI Key: FCHYSBWCOKEPNQ-YGNISETGSA-M
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Description

N-Benzylcinchoninium chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .


Synthesis Analysis

The synthesis of N-Benzylcinchoninium chloride involves the reaction of cinchonidine and benzyl chloride. These are placed in a round bottom flask with a magnetic stir bar and reflux condenser with a drying tube and heated under reflux in absolute acetone for 2 days .


Molecular Structure Analysis

The molecular structure of N-Benzylcinchoninium chloride is represented by the formula C26H29ClN2O .


Chemical Reactions Analysis

N-Benzylcinchoninium chloride is a phase-transfer catalyst involved in various reactions. These include the enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for the synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .


Physical And Chemical Properties Analysis

N-Benzylcinchoninium chloride is a solid substance with a molecular weight of 420.97 . It is slightly soluble in methanol .

Scientific Research Applications

Phase-Transfer Catalysis

N-Benzylcinchoninium chloride: is widely used as a chiral phase-transfer catalyst . This application is crucial in enantioselective alkylation , where the compound facilitates the transfer of anions between different phases, allowing for the synthesis of chiral molecules with high enantiomeric excess. This is particularly important in the production of pharmaceuticals where the chirality of a molecule can determine its efficacy .

Synthesis of Functionalized Indolines

The compound plays a significant role in the asymmetric 6π electrocyclization process, which is a method for synthesizing functionalized indolines . Indolines are valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of N-Benzylcinchoninium chloride in this process allows for the creation of indolines with specific stereochemistry, which is essential for their biological activity .

Asymmetric Michael Addition

In organic chemistry, the Michael addition is a pivotal reaction. N-Benzylcinchoninium chloride is used to induce asymmetry in this reaction, leading to the formation of chiral centers. This application is particularly valuable in the synthesis of complex organic compounds, including drugs and agrochemicals .

Alkylation of Indolinones

N-Benzylcinchoninium chloride: is also employed in the alkylation of monosubstituted indolinones with alkyl halides. This reaction is important for the modification of indolinones, which are key scaffolds in medicinal chemistry for the development of therapeutic agents .

Kinetic Resolution of Reissert Compounds

The compound is instrumental in the asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds . Kinetic resolution is a method used to separate enantiomers and is vital in the preparation of enantiomerically pure substances from racemic mixtures .

Total Synthesis of Natural Products

N-Benzylcinchoninium chloride: has been utilized in the total synthesis of natural products such as Palmarumycin BGs, C1, and Guignardin E. These natural products have shown significant bioactivities, including antitumor properties. The role of N-Benzylcinchoninium chloride in these syntheses involves catalyzing key steps such as epoxidation and ring-opening reactions, which are critical for constructing the complex molecular architecture of these compounds .

Environmental Analysis

In environmental science, N-Benzylcinchoninium chloride can be used in the quantitative analysis of multicenter samples . This includes detecting analytes in wastewater, which is essential for environmental protection and monitoring industrial processes .

Drug and Pesticide Production

Lastly, N-Benzylcinchoninium chloride finds application in the industrial production of drugs and pesticides . Its role in various synthetic pathways helps in the creation of compounds with desired biological activities and properties .

Safety And Hazards

When handling N-Benzylcinchoninium chloride, it is recommended to wear suitable protective equipment to prevent dispersion of dust. After handling, hands and face should be thoroughly washed. Contact with skin, eyes, and clothing should be avoided .

Future Directions

N-Benzylcinchoninium chloride has potential applications in the development of advanced luminescent sensors due to its ability to introduce chirality into metal-organic frameworks. This bifunctional material shows enantioselectivity luminescent sensing for a mixture of stereoisomers, demonstrated for Cinchonine and Cinchonidine epimers and amino alcohol enantiomers .

properties

IUPAC Name

(S)-[(2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26-,28?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYSBWCOKEPNQ-YGNISETGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylcinchoninium chloride

CAS RN

69221-14-3
Record name (9S)-1-Benzyl-9-hydroxycinchonanium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069221143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S)-1-benzyl-9-hydroxycinchonanium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism by which N-Benzylcinchoninium chloride facilitates the optical resolution of BINOL?

A1: N-Benzylcinchoninium chloride acts as a chiral resolving agent by forming diastereomeric salts with the enantiomers of BINOL [, ]. This occurs through a combination of ionic interactions between the positively charged quaternary ammonium group of the resolving agent and a deprotonated hydroxyl group of BINOL, alongside various weaker interactions like hydrogen bonding and pi-stacking. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization [].

Q2: How does the use of microwave irradiation impact the synthesis and resolution processes involving N-Benzylcinchoninium chloride?

A2: Microwave irradiation significantly accelerates both the synthesis of N-Benzylcinchoninium chloride from benzyl chloride and cinchonine, and its subsequent application in resolving racemic BINOL []. The reaction time for synthesizing N-Benzylcinchoninium chloride is reduced to ~15 minutes under microwave conditions compared to traditional heating methods []. Similarly, the resolution of BINOL with the synthesized resolving agent also benefits from reduced reaction times under microwave irradiation [].

Q3: What are the potential advantages and disadvantages of using N-Benzylcinchoninium chloride as a resolving agent compared to other methods?

A3: Advantages:* High selectivity: N-Benzylcinchoninium chloride demonstrates excellent selectivity towards BINOL enantiomers, enabling efficient resolution [, ].* Practicality: The synthesis of N-Benzylcinchoninium chloride is relatively straightforward and can be performed under mild conditions [].* Cost-effectiveness: Compared to some chiral HPLC methods or other resolving agents, N-Benzylcinchoninium chloride can be a more economical option.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of N-Benzylcinchoninium chloride derivatives in the context of BINOL resolution?

A4: While the provided research papers do not delve into specific SAR studies for N-Benzylcinchoninium chloride derivatives, they highlight the importance of the cinchona alkaloid scaffold for effective chiral recognition []. Modifications to the N-benzyl substituent or the cinchona core could potentially impact the resolving agent's interaction with BINOL, influencing the diastereomeric salt formation and ultimately the resolution efficiency. Further research exploring such structural modifications could offer valuable insights for optimizing this resolution process.

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